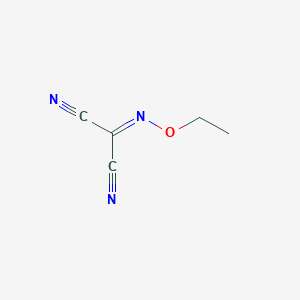

2-(ethoxyimino)-Propanedinitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyiminopropanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-2-9-8-5(3-6)4-7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHSRYJYYUXPMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Ethoxymethylene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(ethoxymethylene)malononitrile, a versatile building block in organic synthesis. Due to the prevalence of information on 2-(ethoxymethylene)malononitrile and a lack of specific data for 2-(ethoxyimino)-propanedinitrile, this document focuses on the former, a structurally related compound of significant interest. This guide details a common synthetic protocol, purification methods, and a summary of its key physical and spectroscopic properties. The provided data and methodologies are intended to support researchers in the effective synthesis and application of this compound in their work.

Introduction

2-(Ethoxymethylene)malononitrile is a valuable reagent in organic chemistry, frequently utilized in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its bifunctional nature, possessing both electrophilic and nucleophilic characteristics, makes it a powerful tool in multicomponent reactions and for the introduction of a dicyanovinyl group. This guide outlines a well-established method for its preparation and provides key characterization data to ensure its identity and purity.

Synthesis of 2-(Ethoxymethylene)malononitrile

The synthesis of 2-(ethoxymethylene)malononitrile is commonly achieved through the condensation of malononitrile with triethoxymethane, often in the presence of a dehydrating agent like acetic anhydride.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-(ethoxymethylene)malononitrile.

Caption: General workflow for the synthesis of 2-(ethoxymethylene)malononitrile.

Experimental Protocol

A detailed experimental procedure for the synthesis of 2-(ethoxymethylene)malononitrile is provided below.

Materials:

-

Malononitrile

-

Triethoxymethane

-

Acetic anhydride

-

Ethanol (for washing)

Procedure:

-

Combine malononitrile, triethoxymethane, and acetic anhydride in a suitable reaction vessel.

-

Heat the reaction mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove volatile components.

-

The crude product is then purified by recrystallization, typically from ethanol.

-

Filter the purified crystals and wash with cold ethanol.

-

Dry the final product under vacuum to yield 2-(ethoxymethylene)malononitrile as a crystalline solid.

Characterization Data

The identity and purity of the synthesized 2-(ethoxymethylene)malononitrile can be confirmed through various analytical techniques. A summary of the key characterization data is presented in the tables below.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 65-68 °C |

| CAS Number | 123-06-8 |

Spectroscopic Data

3.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.25 | Singlet | 1H | =CH |

| 4.55 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.42 | Triplet | 3H | -O-CH₂-CH₃ |

| Solvent: Acetone-d₆ |

3.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 177.06 | C =CH |

| 112.50, 110.48 | C N |

| 75.07 | =C (CN)₂ |

| 64.65 | -O-CH₂ -CH₃ |

| 14.49 | -O-CH₂-CH₃ |

| Solvent: Acetone-d₆ |

3.2.3. FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2228 | C≡N stretch (nitrile) |

| ~1611 | C=C stretch (alkene) |

| ~1259 | C-O stretch (ether) |

Logical Relationship of Characterization Data

The following diagram illustrates how different characterization techniques provide complementary information to confirm the structure of 2-(ethoxymethylene)malononitrile.

Caption: Logical flow of structural confirmation using various analytical methods.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2-(ethoxymethylene)malononitrile. The experimental protocol is robust and can be readily implemented in a standard organic chemistry laboratory. The tabulated characterization data serves as a reliable reference for researchers to confirm the identity and purity of their synthesized material. The versatility of 2-(ethoxymethylene)malononitrile as a synthetic intermediate ensures its continued importance in the fields of medicinal chemistry and materials science.

Disclaimer: The experimental protocols described in this document are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times.

An In-depth Technical Guide to 2-(ethoxymethylidene)propanedinitrile

An Important Note on Nomenclature: The compound requested, "2-(ethoxyimino)-propanedinitrile," is likely a less common or potentially mistaken name for the well-documented and commercially available compound 2-(ethoxymethylene)propanedinitrile . This guide will focus on the latter, which is supported by extensive scientific literature and chemical databases. The IUPAC name for this compound is 2-(ethoxymethylidene)propanedinitrile .[1]

This technical guide provides a comprehensive overview of 2-(ethoxymethylidene)propanedinitrile, a versatile reagent in organic synthesis, particularly for the preparation of heterocyclic compounds with potential applications in drug development and materials science.[2][3]

Chemical Identity and Structure

2-(ethoxymethylidene)propanedinitrile is an organic compound that serves as a key building block in the synthesis of various nitrogen-containing heterocycles.[2][3]

IUPAC Name: 2-(ethoxymethylidene)propanedinitrile[1]

Structure:

Synonyms: (Ethoxymethylene)malononitrile, 2-Cyano-3-ethoxyacrylonitrile, Ethoxymethylenemalononitrile, (Ethoxymethylene)propanedinitrile[1][4]

Physicochemical Properties

The physical and chemical properties of 2-(ethoxymethylidene)propanedinitrile are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 122.12 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline solid | --INVALID-LINK--[2] |

| Melting Point | 63-69 °C | --INVALID-LINK-- |

| Boiling Point | 160 °C at 12 mmHg | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | --INVALID-LINK--[2] |

| Density | 1.07 g/cm³ | --INVALID-LINK-- |

| Flash Point | 155 °C | --INVALID-LINK-- |

| Refractive Index | 1.461 | --INVALID-LINK-- |

Spectroscopic Data

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, acetone-d₆) | δ 8.25 (s, 1H), 4.55 (q, J = 7.2 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) | --INVALID-LINK--[3] |

| ¹³C NMR (100 MHz, acetone-d₆) | δ 177.06, 112.50, 110.48, 75.07, 64.65, 14.49 | --INVALID-LINK--[3] |

| FTIR (cm⁻¹) | 3443, 3212, 3033, 3006, 2944, 2905, 2434, 2228, 1956, 1887, 1763, 1611, 1552, 1472, 1449, 1397, 1373, 1317, 1259, 1219, 1154, 1107, 1009, 984, 883, 811, 792, 592, 542 | --INVALID-LINK--[3] |

Experimental Protocols

Synthesis of 2-(ethoxymethylidene)propanedinitrile

Method 1: Reaction with Triethyl Orthoformate and Acetic Anhydride

This method involves the reaction of malononitrile with triethyl orthoformate in the presence of acetic anhydride.

-

Reactants:

-

Malononitrile

-

Triethyl orthoformate

-

Acetic anhydride

-

-

Procedure:

-

A mixture of triethyl orthoformate and malononitrile in acetic anhydride is refluxed for 4-5 hours at a temperature of 110-140°C.

-

The progress of the reaction is monitored by Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then concentrated under reduced pressure at 70°C to yield the crude solid product.

-

Method 2: Zinc Chloride Catalyzed Synthesis

This method provides a high-yield synthesis using anhydrous zinc chloride as a catalyst.[5][6]

-

Reactants and Equipment:

-

Triethyl orthoformate

-

Malononitrile

-

Anhydrous zinc chloride (catalyst)

-

5000ml three-necked flask equipped with a thermometer, mechanical stirrer, and condenser

-

Ice-water bath

-

-

Procedure:

-

Add 2600g of triethyl orthoformate to the three-necked flask.

-

Cool the flask to approximately 20°C using an ice-water bath.

-

Slowly add 1050g of malononitrile dropwise over 30 minutes, maintaining the temperature at 15-25°C.[6]

-

After the addition is complete, add 10g of anhydrous zinc chloride.

-

Heat the mixture in a water bath to 70°C and stir for 3 hours.

-

After the reaction, remove the ethanol by distillation.

-

Cool the remaining mixture to allow the solid product to crystallize.

-

Collect the solid by filtration.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a suitable organic solvent such as ethanol, propanol, acetone, or ethyl acetate.

-

Decolorize the solution with activated carbon.

-

Induce crystallization by cooling.

-

Separate the crystals by filtration.

-

Dry the crystals under vacuum at 40-50°C for 5-6 hours.[6]

-

Applications in Synthesis and Drug Development

2-(ethoxymethylidene)propanedinitrile is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which exhibit biological activity. Its reactivity stems from the electrophilic carbon-carbon double bond and the two nitrile groups, which can participate in various cyclization and condensation reactions.[2]

General Reactivity

The compound reacts with various nucleophiles, leading to the formation of substituted pyrazoles, pyrimidines, and other fused heterocyclic systems.[7] These heterocyclic cores are prevalent in many pharmaceutical agents.

Biological Activity of Derivatives

While 2-(ethoxymethylidene)propanedinitrile itself is not directly used as a therapeutic agent, its derivatives have shown promising biological activities. For instance, pyrazole and pyrimidine derivatives synthesized from this compound have demonstrated activity against bacteria, filamentous fungi, and tumor cells.[7]

Visualizations

Synthesis Workflow

The following diagram illustrates a typical laboratory synthesis of 2-(ethoxymethylidene)propanedinitrile.

Caption: Workflow for the synthesis of 2-(ethoxymethylidene)propanedinitrile.

Role in Heterocyclic Synthesis

This diagram illustrates the role of 2-(ethoxymethylidene)propanedinitrile as a building block in the synthesis of bioactive heterocyclic compounds.

Caption: Synthesis of heterocycles from 2-(ethoxymethylidene)propanedinitrile.

References

- 1. 2-(Ethoxymethylene)propanedinitrile | C6H6N2O | CID 67152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]

- 6. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(ethoxymethylene)propanedinitrile

Disclaimer: This document provides spectroscopic data for 2-(ethoxymethylene)propanedinitrile. It is important to note that the requested compound, 2-(ethoxyimino)-propanedinitrile, is not well-documented in publicly available chemical literature, with a notable absence of experimental data.[1] The structural similarity between the two names suggests a possible typographical error in the original query. This guide focuses on the extensively characterized and commercially available analogue, 2-(ethoxymethylene)propanedinitrile.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 2-(ethoxymethylene)propanedinitrile. The information is presented to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2-(ethoxymethylene)propanedinitrile.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | CDCl₃ | 8.65 | s | |

| ¹H | CDCl₃ | 4.41 | q | 7.2 |

| ¹H | CDCl₃ | 1.41 | t | 7.0 |

| ¹³C | CDCl₃ | 157.6 | ||

| ¹³C | CDCl₃ | 113.6 | ||

| ¹³C | CDCl₃ | 112.4 | ||

| ¹³C | CDCl₃ | 85.1 | ||

| ¹³C | CDCl₃ | 68.0 (ethoxy CH₂) | ||

| ¹³C | CDCl₃ | 14.5 (ethoxy CH₃) |

Note: Some ¹³C NMR data is sourced from spectral databases and may not specify multiplicity.

Table 2: Infrared (IR) Spectroscopy Data

| Technique | Wavenumber (cm⁻¹) | Assignment |

| KBr-Pellet | 2225 | C≡N stretch |

| KBr-Pellet | 1604 | C=C stretch |

| KBr-Pellet | 1575 | |

| ATR-Neat | 2220 | C≡N stretch |

| ATR-Neat | 1580 | C=C stretch |

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z | Interpretation |

| Electron Ionization (EI) | 122.05 | [M]⁺ |

| Electron Ionization (EI) | 94 | [M - C₂H₄]⁺ |

| Electron Ionization (EI) | 67 | [M - C₂H₅O]⁺ |

Experimental Protocols

Detailed experimental methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Spectra were recorded on a 300 MHz spectrometer.[2] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

KBr-Pellet Technique: The spectrum was obtained using a Bruker IFS 85 FT-IR spectrometer. The sample was prepared by mixing with potassium bromide (KBr) and pressing into a pellet.[3]

-

Attenuated Total Reflectance (ATR) Technique: The ATR-IR spectrum was recorded on a Bruker Tensor 27 FT-IR instrument using a DuraSamplIR II accessory. The spectrum was acquired from a neat sample.[3]

Mass Spectrometry (MS):

-

Electron Ionization (EI): Mass spectra were obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[4] The specific instrumentation and conditions are not detailed in the available public data.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound like 2-(ethoxymethylene)propanedinitrile.

Caption: Workflow for Spectroscopic Identification.

This guide provides a foundational set of spectroscopic data and methodologies for 2-(ethoxymethylene)propanedinitrile, which should prove valuable for its use in synthetic chemistry and materials science. For further, more in-depth analysis, techniques such as 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) would be beneficial.

References

Theoretical Insights into 2-(Ethoxyimino)-propanedinitrile: A Technical Guide

Disclaimer: As of late 2025, dedicated theoretical studies on 2-(ethoxyimino)-propanedinitrile are not available in peer-reviewed literature. This guide provides a comprehensive overview based on theoretical and experimental studies of structurally analogous compounds, primarily its isomer 2-(ethoxymethylene)malononitrile and other propanedinitrile derivatives. The methodologies and data presented herein serve as a robust framework for researchers, scientists, and drug development professionals to initiate and guide future computational investigations into this molecule.

Introduction

This compound belongs to the family of propanedinitriles, which are characterized by a propane backbone substituted with two nitrile groups. The presence of the ethoxyimino functional group introduces specific electronic and structural features that are of interest in various chemical and pharmaceutical contexts. Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), are indispensable for elucidating the molecular structure, vibrational properties, and electronic characteristics of such novel compounds. This guide outlines the pertinent theoretical frameworks and experimental protocols relevant to the study of this compound, drawing parallels from closely related molecules.

Molecular Structure and Geometry

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its reactivity and biological activity. While experimental techniques like X-ray crystallography provide definitive structural information, computational methods can predict and analyze geometric parameters with high accuracy.

Computational Approach to Structure Optimization

A proposed workflow for the geometry optimization of this compound is outlined below. This protocol is based on methods successfully applied to analogous compounds.

Predicted Geometrical Parameters (Based on Analogous Compounds)

Due to the absence of direct studies on this compound, the following table presents calculated geometrical parameters for its structural isomer, 2-(ethoxymethylene)malononitrile, obtained from DFT calculations. These values can serve as a preliminary reference.

| Parameter | Bond | Predicted Value (Å or °) |

| Bond Lengths | C=C | ~1.35 - 1.37 |

| C-C (cyano) | ~1.43 - 1.45 | |

| C≡N | ~1.15 - 1.17 | |

| C-O | ~1.34 - 1.36 | |

| O-C (ethyl) | ~1.43 - 1.45 | |

| C-C (ethyl) | ~1.52 - 1.54 | |

| Bond Angles | C=C-C (cyano) | ~120 - 122 |

| C-C-C (cyano) | ~118 - 120 | |

| C-C≡N | ~178 - 180 | |

| C=C-O | ~123 - 125 | |

| C-O-C (ethyl) | ~117 - 119 |

Table 1: Predicted geometrical parameters for 2-(ethoxymethylene)malononitrile. These values are indicative and would require specific calculations for this compound for accurate determination.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and overall structure. Theoretical calculations of vibrational frequencies are crucial for the assignment of experimental spectra.

Experimental and Theoretical Correlation

The relationship between experimental and theoretical vibrational spectroscopy is a cyclical process of refinement, as depicted in the following diagram.

Predicted Vibrational Frequencies (Based on Analogous Compounds)

The following table lists key predicted vibrational frequencies for functional groups present in propanedinitrile derivatives. These are general ranges and would be specific for this compound.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C≡N | Stretching | 2220 - 2260 |

| C=N (imino) | Stretching | 1640 - 1690 |

| C-O | Stretching | 1200 - 1300 |

| C-H (ethyl) | Stretching | 2850 - 3000 |

| C-H (ethyl) | Bending | 1370 - 1470 |

Table 2: General predicted vibrational frequency ranges for key functional groups.

Experimental Protocols

Synthesis of Propanedinitrile Derivatives

The synthesis of this compound would likely follow established methods for the formation of oxime ethers. A general, relevant protocol for a related compound, 2-(ethoxymethylene)malononitrile, has been reported and is summarized below.

Synthesis of 2-(ethoxymethylene)malononitrile:

-

Reactants: Malononitrile, triethoxymethane, and acetic anhydride.

-

Procedure: A mixture of malononitrile (7.6 mmol), triethoxymethane (11.4 mmol), and acetic anhydride (18.9 mmol) is heated at 150 °C for 20 minutes in a sealed-vessel reactor.

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crystals are separated, washed with cold ethanol, and dried under vacuum.

This protocol would likely require modification for the synthesis of this compound, for instance, by starting with 2-(hydroxyimino)-propanedinitrile and reacting it with an ethylating agent.

Computational Details for Theoretical Studies

Based on successful studies of similar molecules, the following computational methodology is recommended for the theoretical investigation of this compound:

-

Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Density Functional Theory (DFT).

-

Functional: The M06-2X functional is recommended as it has been shown to perform well for systems with non-covalent interactions and for general thermochemistry.

-

Basis Set: The 6-311+G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size.

-

Solvation Model: If studying the molecule in solution, an implicit solvation model such as the Polarizable Continuum Model (PCM) is advisable.

-

Frequency Analysis: Following geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

Conclusion and Future Outlook

While direct theoretical studies on this compound are currently lacking, a robust framework for its investigation can be constructed from the existing literature on analogous compounds. The computational protocols outlined in this guide, centered around DFT calculations with the M06-2X functional and a triple-zeta basis set, provide a sound starting point for future research.

Future theoretical work should focus on a comprehensive analysis of the conformational landscape of this compound, including the rotational barriers around the C=N-O and N-O-C bonds. Furthermore, calculations of electronic properties such as the molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) analysis will provide valuable insights into its reactivity and potential for intermolecular interactions. The combination of these theoretical predictions with experimental validation will be crucial for unlocking the full potential of this and related molecules in medicinal chemistry and materials science.

A Technical Guide to the Solubility of 2-(ethoxyimino)-propanedinitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(ethoxyimino)-propanedinitrile, a molecule featuring both a dinitrile and an ethoxyimino functional group, presents a unique chemical profile that is of interest in various fields, including organic synthesis and pharmaceutical development. Understanding its solubility in different organic solvents is a critical prerequisite for its application in reaction chemistry, purification processes like recrystallization, and formulation development. This document outlines the predicted solubility characteristics of this compound and provides detailed protocols for its experimental determination.

The fundamental principle governing solubility is "like dissolves like."[1] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the highly polar nitrile groups (-C≡N) and the polar carbon-oxygen and nitrogen-oxygen bonds in the ethoxyimino group, contrasted with the nonpolar ethyl group.

Predicted Solubility Profile

The structure of this compound suggests a moderate to high degree of polarity. The two nitrile groups are strong electron-withdrawing groups, creating a significant dipole moment.[2] The ethoxyimino group also contributes to the molecule's polarity. Therefore, its solubility is expected to be highest in polar aprotic and polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. Solvents like acetone and ethyl acetate are effective for dissolving other nitrile-containing compounds, such as nitrile butadiene rubber and malononitrile.[3][4] It is predicted that this compound will exhibit good solubility in this class of solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can act as hydrogen bond donors. While the solute cannot donate hydrogen bonds, the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[2] Simple nitriles show decreasing water solubility as the hydrocarbon chain length increases.[2] Given the organic backbone, solubility in water is expected to be limited but may be significant in lower alcohols like ethanol and methanol.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack strong dipoles and cannot form hydrogen bonds. Due to the high polarity of the dinitrile and ethoxyimino groups, the solubility of this compound in nonpolar solvents is expected to be poor.[4]

Predicted Solubility Data Summary

The following table provides a qualitative and predictive summary of the solubility of this compound in a range of common organic solvents at ambient temperature.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions. Acetone is a good solvent for similar polar nitrile compounds.[4][5] |

| Acetonitrile (ACN) | High | "Like dissolves like" principle; both are nitriles. | |

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Tetrahydrofuran (THF) | Moderate to High | Moderately polar ether, likely effective. | |

| Ethyl Acetate | Moderate | Good solvent for many moderately polar compounds and other nitriles.[3][4] | |

| Polar Protic | Methanol | Moderate to High | Capable of hydrogen bonding with the solute's N and O atoms. |

| Ethanol | Moderate | Similar to methanol, but slightly lower polarity may reduce solubility.[3] | |

| Water | Low | The organic structure limits solubility despite the potential for hydrogen bonding.[5] | |

| Nonpolar | Hexane | Very Low | Mismatch in polarity; weak intermolecular forces between solute and solvent.[4] |

| Toluene | Low | Aromatic nature provides slightly more interaction than alkanes, but still a poor solvent for this solute. | |

| Dichloromethane (DCM) | Moderate | Halogenated solvent with some polarity, often effective for a range of organic solids.[5] | |

| Diethyl Ether | Low to Moderate | Low polarity; malononitrile itself has high solubility in some ethers.[6] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental procedures must be followed. The isothermal shake-flask method is a widely accepted and reliable technique.[1]

Isothermal Shake-Flask Method

This gravimetric method involves equilibrating an excess of the solid solute in a solvent at a constant temperature and then determining the concentration of the dissolved solid in the saturated solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator with orbital shaker

-

Vials with screw caps (e.g., 20 mL glass scintillation vials)

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer), if applicable.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[1]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

Quantification (Gravimetric): Weigh the vial containing the filtered saturated solution to determine the mass of the solution. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C, potentially under vacuum). Once the solvent is fully evaporated, re-weigh the vial to determine the mass of the dissolved solid.

-

Calculation: Calculate the solubility, typically expressed in g/100 mL or mol/L.

-

Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) x 100

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solid.

-

Polythermal Method (Dynamic Method)

This method involves observing the dissolution temperature of a solid in a solvent at a constant heating rate.

Procedure:

-

Prepare a series of vials with known masses of the solute and solvent.

-

Place a vial in a temperature-controlled apparatus equipped with a stirrer and a system to detect the dissolution of the solid phase (e.g., laser scattering or visual observation).

-

Heat the mixture slowly (e.g., 0.1-0.5 °C/min) with constant stirring.

-

The temperature at which the last solid particle disappears is recorded as the saturation temperature for that specific composition.

-

Repeating this for different compositions allows for the construction of a solubility curve as a function of temperature.

Visualized Experimental Workflow

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Logical relationship for predicting solubility.

Caption: Isothermal shake-flask experimental workflow.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsat.org [ijsat.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. US4376080A - Process for preparing malononitrile - Google Patents [patents.google.com]

In-Depth Technical Guide on the Thermal Analysis of 2-(Ethoxyimino)-propanedinitrile

Introduction

2-(Ethoxyimino)-propanedinitrile is a molecule of interest to researchers in various fields, including materials science and drug development, due to its unique combination of functional groups. Understanding its thermal stability and decomposition pathways is crucial for safe handling, processing, and application development. This technical guide provides a detailed overview of the predicted thermal behavior of this compound, outlines standard experimental protocols for its analysis, and presents a logical framework for interpreting the resulting data.

Predicted Thermal Behavior and Decomposition Pathways

The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the relative stabilities of its ethoxy, imino, and dinitrile moieties.

2.1. Predicted Thermal Stability

Based on the analysis of related compounds, this compound is expected to be stable at ambient temperatures. However, upon heating, decomposition is likely to initiate at elevated temperatures. Oximes, which are structurally related to the imino group in the target molecule, generally exhibit greater hydrolytic stability than simple imines.[1][2] The presence of the electron-withdrawing dinitrile group may influence the overall stability of the molecule. Malononitrile itself can polymerize violently at temperatures above 130°C.

2.2. Potential Decomposition Pathways

The decomposition of this compound is likely to proceed through a series of reactions involving the fragmentation of its functional groups. The following pathways are proposed based on the known thermal decomposition mechanisms of related organic compounds.

-

Initial Decomposition: The initial decomposition step is likely to involve the cleavage of the weakest bonds in the molecule. The N-O bond in the ethoxyimino group and the C-C bond adjacent to the cyano groups are potential initiation sites.

-

Fragmentation of the Ethoxy Group: Ethers can undergo thermal decomposition through radical mechanisms.[3][4] The ethoxy group may fragment to produce ethylene and a hydroxyl radical, or other smaller hydrocarbon species.

-

Reactions of the Dinitrile Group: The propanedinitrile backbone can undergo complex reactions at elevated temperatures, including polymerization and the release of toxic fumes like hydrogen cyanide (HCN) and nitrogen oxides (NOx).

-

Imino Group Transformation: The imino group may undergo rearrangement or fragmentation. Hydrolysis of imines typically yields an aldehyde or ketone and an amine, though oximes are significantly more resistant to this.[1][2]

Predicted Decomposition Pathway Diagram

Caption: Predicted decomposition pathways for this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal properties of this compound, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is recommended.

3.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal transitions such as melting, crystallization, and decomposition.[5][6][7][8]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum or hermetically sealed pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the final decomposition point, as determined by a preliminary TGA scan.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting, decomposition) and exothermic (crystallization, polymerization) events. Determine the onset temperature, peak temperature, and enthalpy of each transition.

3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition temperatures, and the composition of the material.[5][9]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at room temperature.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600-800°C) to ensure complete decomposition.

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the onset of decomposition, temperatures of maximum mass loss, and the percentage of mass lost at each stage.

General Experimental Workflow

Caption: A general workflow for the thermal analysis of organic compounds.

Data Presentation: Predicted Thermal Events

The following tables summarize the predicted thermal events for this compound based on the analysis of its functional groups and related compounds.

Table 1: Predicted DSC Data for this compound

| Thermal Event | Predicted Onset Temperature (°C) | Predicted Peak Temperature (°C) | Predicted Enthalpy (ΔH) | Notes |

| Melting | 50 - 100 | 60 - 110 | Endothermic | Dependent on crystalline form. May not be observed if decomposition occurs first. |

| Decomposition | 130 - 200 | 150 - 220 | Endothermic/Exothermic | Initial decomposition may be endothermic, followed by exothermic reactions. The overall process could be complex with multiple overlapping peaks. |

Table 2: Predicted TGA Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragments |

| Stage 1 | 130 - 250 | 30 - 50 | Fragmentation of the ethoxy group (e.g., C2H4, H2O) and initial breakdown of the iminopropanedinitrile structure. |

| Stage 2 | 250 - 450 | 20 - 40 | Further decomposition of the organic backbone, release of HCN, NOx. |

| Stage 3 | > 450 | 10 - 20 | Slow degradation of the remaining char residue. |

Conclusion

This technical guide provides a predictive but comprehensive overview of the thermal analysis of this compound. The thermal behavior is expected to be characterized by melting followed by a multi-stage decomposition process, initiated by the cleavage of the N-O and C-C bonds. The provided experimental protocols for DSC and TGA offer a standardized approach for researchers to experimentally validate and further refine the understanding of the thermal properties of this compound. The insights gained from such analyses are critical for ensuring the safe and effective application of this compound in various scientific and industrial domains.

References

- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 8. research.tudelft.nl [research.tudelft.nl]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: 2-(Ethoxyimino)-propanedinitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethoxyimino)-propanedinitrile is a versatile and highly reactive precursor for the synthesis of a variety of heterocyclic compounds. Its unique structural features, including the dinitrile moiety and the ethoxyimino group, provide multiple reaction sites for cyclization and functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted pyrazoles and pyrimidines, which are key scaffolds in medicinal chemistry and drug development.

The protocols described herein are based on established synthetic methodologies for structurally analogous dicyanoketene acetals and related activated dinitrile compounds. The reactivity of this compound is expected to follow similar pathways, making it a valuable building block for the construction of diverse heterocyclic libraries.

Synthesis of 5-Amino-3-ethoxy-1H-pyrazole-4-carbonitrile

The reaction of this compound with hydrazine hydrate provides a direct route to 5-amino-3-ethoxypyrazole-4-carbonitrile. This reaction proceeds via a cyclocondensation mechanism, where the hydrazine initially attacks one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to yield the stable pyrazole ring.

Reaction Pathway:

Caption: Synthesis of 5-Amino-3-ethoxy-1H-pyrazole-4-carbonitrile.

Experimental Protocol:

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Glacial acetic acid

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in 30 mL of ethanol.

-

To this solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise at room temperature with continuous stirring.

-

After the addition is complete, add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 75-85% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux |

| Purity (post-recryst.) | >98% |

Synthesis of 2,4-Diamino-5-cyano-6-ethoxypyrimidine

The reaction of this compound with guanidine provides a facile synthesis of 2,4-diamino-5-cyano-6-ethoxypyrimidine. This transformation is analogous to the Pinner pyrimidine synthesis and involves the condensation of the activated dinitrile with the amidine functionality of guanidine.

Reaction Pathway:

Caption: Synthesis of 2,4-Diamino-5-cyano-6-ethoxypyrimidine.

Experimental Protocol:

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide solution (21% in ethanol)

-

Anhydrous ethanol

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware and inert atmosphere setup

-

Magnetic stirrer

Procedure:

-

Prepare a solution of free guanidine by adding a 21% solution of sodium ethoxide in ethanol (1.1 equivalents) to a suspension of guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes, then filter off the precipitated sodium chloride.

-

In a separate 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (10 mmol) in 40 mL of anhydrous THF.

-

To the solution of this compound, add the freshly prepared solution of guanidine in ethanol dropwise at room temperature with vigorous stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Treat the residue with cold water (20 mL) and stir for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 2,4-diamino-5-cyano-6-ethoxypyrimidine. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 65-75% |

| Reaction Time | 12-18 hours |

| Reaction Temperature | Room Temp. |

| Purity | >95% |

Logical Workflow for Heterocyclic Synthesis

The following diagram illustrates the general workflow for utilizing this compound as a precursor in heterocyclic synthesis.

Caption: General workflow for heterocyclic synthesis.

Safety Precautions

-

This compound and its precursors are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All reactions should be performed in a well-ventilated fume hood.

-

Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care.

-

Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Multicomponent Reactions Involving 2-(Ethoxyimino)-propanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of compound libraries for drug discovery and materials science. This document provides detailed application notes and protocols concerning the use of 2-(ethoxyimino)-propanedinitrile as a key building block in multicomponent reactions. While direct literature precedents for multicomponent reactions specifically involving this compound are not extensively documented, its structural similarity to malononitrile suggests its potential as a versatile reagent in analogous transformations. The protocols and data presented herein are based on established multicomponent reactions of similar active methylene compounds and serve as a foundational guide for researchers exploring the synthetic utility of this compound.

Hypothetical Multicomponent Reaction: Synthesis of Dihydropyran Derivatives

A plausible multicomponent reaction involving this compound is the synthesis of highly functionalized dihydropyran derivatives. This reaction would likely proceed via a one-pot condensation of an aromatic aldehyde, this compound, and an active methylene compound such as dimedone, catalyzed by a base.

Table 1: Hypothetical Products of the Three-Component Reaction

| Aldehyde (R-CHO) | Active Methylene Compound | Hypothetical Product Structure |

| Benzaldehyde | Dimedone | 2-Amino-4-phenyl-5-(ethoxyimino)-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |

| 4-Chlorobenzaldehyde | Dimedone | 2-Amino-4-(4-chlorophenyl)-5-(ethoxyimino)-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |

| 4-Methoxybenzaldehyde | Dimedone | 2-Amino-4-(4-methoxyphenyl)-5-(ethoxyimino)-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |

| 2-Naphthaldehyde | Dimedone | 2-Amino-4-(naphthalen-2-yl)-5-(ethoxyimino)-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |

| Benzaldehyde | Barbituric Acid | 5-(2-Amino-4-phenyl-5-(ethoxyimino)-4,5-dihydro-pyran-3-carbonyl)-pyrimidine-2,4,6(1H,3H,5H)-trione |

Note: The yields for these hypothetical reactions are not provided as no specific experimental data for this compound in such multicomponent reactions were found in the literature search.

Experimental Protocols

The following is a generalized, hypothetical protocol for the synthesis of dihydropyran derivatives using this compound. This protocol is adapted from established procedures for similar reactions with malononitrile and should be optimized for specific substrates.

General Protocol for the Synthesis of 2-Amino-4-aryl-5-(ethoxyimino)-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Dimedone (1.0 mmol)

-

Piperidine (0.1 mmol, as catalyst)

-

Ethanol (10 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and dimedone (1.0 mmol) in ethanol (10 mL).

-

Add piperidine (0.1 mmol) to the mixture.

-

Equip the flask with a reflux condenser and stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Upon completion of the reaction (typically indicated by the disappearance of the starting materials), pour the reaction mixture into ice-cold water (20 mL).

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure product.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).

Visualizations

Hypothetical Reaction Mechanism

Caption: Hypothetical mechanism for the three-component synthesis of dihydropyrans.

General Experimental Workflow

Caption: General workflow for the synthesis and purification of dihydropyran derivatives.

Concluding Remarks

This compound holds promise as a valuable building block in multicomponent reactions for the synthesis of diverse heterocyclic scaffolds. The provided hypothetical reaction and generalized protocol offer a starting point for researchers to explore its reactivity. Further experimental validation and optimization are necessary to fully elucidate the scope and limitations of this reagent in multicomponent chemistry. The development of novel MCRs utilizing this compound could provide access to new chemical entities with potential applications in medicinal chemistry and materials science.

experimental protocol for the synthesis of 2-(ethoxyimino)-propanedinitrile

This document provides a detailed experimental protocol for the synthesis of 2-(ethoxymethylene)propanedinitrile, a versatile building block in organic synthesis. The following procedures are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Reaction Scheme

The synthesis of 2-(ethoxymethylene)propanedinitrile is typically achieved through the reaction of malononitrile with triethoxymethane, often in the presence of acetic anhydride. This reaction is a condensation reaction where the ethoxymethylene group is introduced to the malononitrile backbone.

Experimental Protocols

Two primary protocols are detailed below, derived from published literature. These methods offer slight variations in reaction conditions and purification procedures.

Protocol 1: Sealed-Vessel Microwave Synthesis

This protocol is adapted from a method described in the journal Molecules.[1] It utilizes a sealed-vessel reactor for rapid heating.

Materials:

-

Malononitrile

-

Triethoxymethane

-

Acetic anhydride

-

Cold ethanol (for washing)

-

Sealed-vessel microwave reactor

Procedure:

-

In a suitable sealed-vessel reactor, combine malononitrile (0.5 g, 7.6 mmol), triethoxymethane (1.87 mL, 11.4 mmol), and acetic anhydride (1.77 mL, 18.9 mmol).[1]

-

Seal the vessel and heat the reaction mixture to 150 °C for 20 minutes.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to a minimum volume.

-

The resulting crystals are then separated from the remaining liquid.

-

Wash the isolated crystals with cold ethanol.

-

Dry the purified crystals in vacuo to obtain the final product.[1]

Protocol 2: Conventional Heating and Recrystallization

This protocol is based on a method described in a Chinese patent and involves conventional heating followed by a purification step.[2]

Materials:

-

Malononitrile

-

Triethoxymethane

-

Acetic anhydride

-

Organic solvent for recrystallization (e.g., absolute ethanol, acetone)

-

Activated carbon

Procedure:

-

Synthesis: Combine malononitrile, triethoxymethane, and acetic anhydride in a suitable reaction flask equipped with a reflux condenser and mechanical stirrer. The molar ratios are similar to Protocol 1.

-

Heat the reaction mixture under reflux for a specified period.

-

Upon completion, the crude product is obtained.

-

Refining (Recrystallization): a. Dissolve the crude 2-(ethoxymethylene)propanedinitrile in a suitable organic solvent (e.g., absolute ethanol or acetone) in a separate flask with heating (e.g., 60 °C in a water bath) and stirring.[2] b. Add activated carbon to the solution and stir for 30-50 minutes to decolorize.[2] c. Filter the hot solution to remove the activated carbon. d. Allow the filtrate to cool to room temperature, then place it in a refrigerator-freezer to induce crystallization for 3-4 hours.[2] e. Collect the crystals by suction filtration. f. Dry the crystals under vacuum at 40-50 °C for 5-6 hours to yield the purified product.[2]

Data Presentation

The following table summarizes the quantitative data from the described protocols.

| Parameter | Protocol 1 (Sealed-Vessel)[1] | Protocol 2 (Conventional & Recrystallization)[2] |

| Reactants | ||

| Malononitrile | 0.5 g (7.6 mmol) | Not specified in bullion prep, but used |

| Triethoxymethane | 1.87 mL (11.4 mmol) | Not specified in bullion prep, but used |

| Acetic Anhydride | 1.77 mL (18.9 mmol) | Not specified in bullion prep, but used |

| Reaction Conditions | ||

| Temperature | 150 °C | Reflux (temperature not specified) |

| Time | 20 minutes | Not specified |

| Purification | ||

| Method | Concentration and washing | Recrystallization |

| Solvent | Cold ethanol | Absolute ethanol or acetone |

| Additives | None | Activated carbon |

| Crystallization Time | Not applicable | 3-4 hours (freezing) |

| Drying Temperature | Not specified (in vacuo) | 40-50 °C (vacuum) |

| Drying Time | Not specified | 5-6 hours |

| Yield & Purity | ||

| Yield | Not explicitly stated | 80-83% (after recrystallization) |

| Purity | Not explicitly stated | > 99.5% (by HPLC) |

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 2-(ethoxymethylene)propanedinitrile as described in Protocol 2.

Caption: Workflow for the synthesis and purification of 2-(ethoxymethylene)propanedinitrile.

Chemical Structure

Caption: Chemical structure of 2-(ethoxymethylene)propanedinitrile.

References

Application Notes and Protocols: 2-(Ethoxyimino)-propanedinitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethoxyimino)-propanedinitrile is a unique small molecule featuring a vicinal dinitrile and an ethoxyimino functional group. While specific research on this exact molecule is limited, its structural motifs are present in a variety of biologically active compounds. This document explores the potential medicinal chemistry applications of this compound and its derivatives, drawing upon established structure-activity relationships of related compounds. The nitrile group is a well-known pharmacophore and bioisostere in drug design, capable of modulating physicochemical properties and participating in key binding interactions.[1][2] Similarly, the oxime ether functionality is a component of numerous compounds with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[3][4] This document provides an overview of potential therapeutic targets, proposes synthetic strategies, and details experimental protocols for evaluating the biological activity of this promising scaffold.

Potential Therapeutic Applications

Based on the known biological activities of structurally related compounds, derivatives of this compound are proposed to have potential in the following therapeutic areas:

-

Anticancer Agents: The dinitrile moiety is a feature of several anticancer compounds. The introduction of an ethoxyimino group could modulate the electronic properties of the molecule, potentially leading to enhanced cytotoxicity against tumor cell lines. The nitrile groups can act as hydrogen bond acceptors or participate in other interactions with biological targets.[1]

-

Antibacterial Agents: Several cephalosporin antibiotics contain a methoxyimino group, which is crucial for their stability against β-lactamases.[5] The ethoxyimino group in this compound could be incorporated into novel antibiotic scaffolds to potentially enhance their efficacy, particularly against resistant bacterial strains. Fluoroquinolone derivatives bearing an alkoxyimino side chain have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[6][7]

-

Anti-inflammatory Agents: Oxime and oxime ether-containing compounds have been reported to possess anti-inflammatory properties.[4][8] The this compound scaffold could serve as a starting point for the development of novel inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

Proposed Synthetic Pathways

Diagram: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound from malononitrile.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential biological activities of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effects of a compound on cancer cell lines.

Workflow: MTT Assay for Cytotoxicity

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity: Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control well (inoculum without the compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This protocol measures the ability of a compound to inhibit cyclooxygenase (COX) enzymes.

Workflow: COX Inhibition Assay

Caption: Workflow for assessing the in vitro anti-inflammatory activity via COX inhibition.

Methodology:

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Compound Addition: Add various concentrations of the test compound or a known inhibitor (e.g., indomethacin) to the wells.

-

Pre-incubation: Pre-incubate the plate for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate for 2 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a solution of 1 M HCl.

-

PGE₂ Measurement: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Quantitative Data Summary

As no specific experimental data for this compound is available, the following table provides a template for summarizing potential future findings.

| Compound | Assay | Target/Cell Line | Activity (IC₅₀/MIC in µM) |

| This compound | MTT Assay | HeLa | Data to be determined |

| Derivative A | MTT Assay | MCF-7 | Data to be determined |

| This compound | Broth Microdilution | S. aureus | Data to be determined |

| Derivative B | Broth Microdilution | E. coli | Data to be determined |

| This compound | COX-2 Inhibition | Ovine COX-2 | Data to be determined |

| Derivative C | COX-1 Inhibition | Human COX-1 | Data to be determined |

Conclusion

While this compound remains a largely unexplored molecule, its constituent functional groups suggest significant potential for applications in medicinal chemistry. The protocols and conceptual frameworks provided herein offer a starting point for the synthesis, characterization, and biological evaluation of this and related compounds. Future research is warranted to explore the therapeutic potential of this novel chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl) fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Pyrazole Derivatives using 2-(Ethoxyimino)-propanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of novel pyrazole derivatives, specifically 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, utilizing 2-(ethoxyimino)-propanedinitrile as a key starting material. This method offers a straightforward and efficient route to a versatile pyrazole scaffold, which is a privileged structure in medicinal chemistry. The protocol is based on the well-established reactivity of related α,β-unsaturated nitrile compounds and their cyclocondensation with hydrazine derivatives. Included are detailed experimental procedures, expected outcomes, and characterization data to guide researchers in the successful synthesis and application of these compounds.

Introduction

Pyrazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The synthesis of functionalized pyrazoles is therefore of significant interest. This compound is a reactive precursor that can be effectively utilized in the construction of the pyrazole nucleus. The presence of a nitrile group and an ethoxyimino functionality makes it an ideal substrate for cyclocondensation reactions with hydrazine and its derivatives. This document outlines the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a valuable intermediate for the generation of diverse libraries of pyrazole-containing compounds.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between this compound and hydrazine hydrate. The proposed reaction mechanism involves the initial nucleophilic attack of the hydrazine on the imino carbon, followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the stable aromatic pyrazole ring.

Caption: General reaction scheme for the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer (¹H and ¹³C)

-

Mass spectrometer

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.01 mol) in absolute ethanol (30 mL).

-

To this solution, add hydrazine hydrate (0.012 mol, 80% solution).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

-

Pour the concentrated reaction mixture into ice-cold water (50 mL) with stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the crude product in a desiccator.

-

Recrystallize the crude product from ethanol to obtain pure 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile | C₅H₆N₄ | 122.13 | 85-95 | 178-180 |

Table 1: Physicochemical data for the synthesized pyrazole derivative.

| Spectral Data | Key Signals |

| FT-IR (KBr, cm⁻¹) | 3350-3150 (NH₂, NH stretching), 2215 (C≡N stretching), 1640 (C=N stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | 2.15 (s, 3H, CH₃), 5.80 (s, 2H, NH₂, D₂O exchangeable), 11.5 (br s, 1H, NH, D₂O exchangeable) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 12.5 (CH₃), 85.0 (C4), 118.0 (CN), 148.0 (C3), 155.0 (C5) |

| Mass Spec (m/z) | 123 [M+H]⁺ |

Table 2: Spectroscopic data for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

Visualizations

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

Proposed Signaling Pathway for Further Drug Development

The synthesized 5-amino-3-methyl-1H-pyrazole-4-carbonitrile can serve as a versatile scaffold for the development of kinase inhibitors. The amino and nitrile functionalities provide handles for further chemical modifications to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

Caption: A logical workflow for utilizing the synthesized pyrazole in a drug discovery program.

Safety Precautions

-

Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

This compound is a nitrile-containing compound and should be handled with care to avoid inhalation or skin contact.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile from this compound. The detailed protocol, along with the expected data and visualizations, should enable researchers to successfully prepare this valuable building block for the development of novel pyrazole-based therapeutic agents. The straightforward nature of this synthetic route makes it amenable to the generation of diverse chemical libraries for drug discovery programs.

Application Notes and Protocols: Reaction of 2-(ethoxyimino)-propanedinitrile with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols describe a hypothetical reaction between 2-(ethoxyimino)-propanedinitrile and primary amines. Due to a near-complete absence of published experimental data on this specific reaction, the proposed mechanism, experimental protocols, and quantitative data are based on established principles of organic chemistry and analogous reactions of similar compounds.[1] These should be considered as a starting point for investigation and will require significant optimization and validation in a laboratory setting.

Introduction

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, as these scaffolds are present in a vast number of bioactive molecules.[2][3] The reaction of dinitrile compounds with amines offers a versatile route to various heterocyclic systems. This document outlines a potential synthetic pathway involving the reaction of this compound with primary amines to generate substituted aminopyrazines, which are valuable intermediates in drug development. Pyrazine derivatives are known to exhibit a wide range of biological activities and are found in numerous approved drugs.[4][5][6]

Proposed Reaction and Mechanism

The proposed reaction involves the condensation of this compound with a primary amine, followed by an intramolecular cyclization and subsequent tautomerization to yield a substituted 2,3-diaminopyrazine derivative. The ethoxyimino group may act as a leaving group or participate in the reaction cascade. A plausible, yet unverified, mechanism is outlined below:

-

Nucleophilic Attack: The primary amine initially acts as a nucleophile, attacking one of the electrophilic nitrile carbons of this compound.

-

Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where the nitrogen of the second amine attacks the remaining nitrile carbon.

-

Rearrangement and Elimination: The cyclic intermediate likely undergoes rearrangement and elimination of ethanol to form a stable aromatic pyrazine ring.

Experimental Protocols

This section provides a hypothetical, general protocol for the reaction of this compound with a primary amine.

Materials and Reagents:

-

This compound

-

Primary amine (e.g., benzylamine, aniline, alkylamine)

-

Anhydrous solvent (e.g., ethanol, isopropanol, dimethylformamide)

-

Base catalyst (optional, e.g., sodium ethoxide, triethylamine)

-

Glacial acetic acid (for salt formation/purification, optional)

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., ethanol, 10 mL/mmol).

-

Addition of Amine: Add the primary amine (1.0-1.2 eq) to the solution. If using an optional base catalyst, it can be added at this stage (0.1-0.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by TLC, hypothetically 4-24 hours), cool the mixture to room temperature.

-

Isolation: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for the reaction of this compound with various primary amines. These values are illustrative and not based on experimental results.

| Entry | Primary Amine | Hypothetical Product | Hypothetical Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Benzylamine | 5-Amino-6-benzylaminopyrazine-2-carbonitrile | 8 | 65 |

| 2 | Aniline | 5-Amino-6-(phenylamino)pyrazine-2-carbonitrile | 12 | 55 |